Aeruginopeptin 917S-C is a cyclic non-ribosomal peptide produced by certain strains of cyanobacteria, particularly from the genus Microcystis. This compound is part of a larger family of bioactive peptides known for their diverse biological activities, including antimicrobial and cytotoxic properties. Aeruginopeptin 917S-C has garnered attention due to its potential implications in environmental toxicology and pharmacology.
Aeruginopeptin 917S-C is primarily sourced from cyanobacterial blooms, especially those dominated by Microcystis aeruginosa. These blooms are often found in freshwater ecosystems and can produce various harmful compounds, including hepatotoxins and neurotoxins, which pose risks to aquatic life and human health. The specific strain producing Aeruginopeptin 917S-C has been identified through genetic analysis and mass spectrometry techniques that characterize the peptide's structure and activity .
Aeruginopeptin 917S-C belongs to the class of non-ribosomal peptides, which are synthesized by non-ribosomal peptide synthetases. This classification distinguishes it from ribosomal peptides, which are produced via ribosomal synthesis. Non-ribosomal peptides often exhibit complex structures and diverse biological functions, making them significant in natural product chemistry and pharmacology .
The synthesis of Aeruginopeptin 917S-C occurs through a non-ribosomal peptide synthetase pathway. This process involves multiple enzymatic steps facilitated by modular enzyme complexes that assemble amino acids into peptide chains without the involvement of mRNA templates.
Technical Details:
Aeruginopeptin 917S-C features a cyclic structure that is integral to its biological activity. The exact molecular formula and structural details have been elucidated through advanced techniques such as mass spectrometry.
Data:
Aeruginopeptin 917S-C can undergo various chemical reactions that influence its activity and stability. Notably, it can interact with biological targets such as enzymes or receptors in living organisms.
Technical Details:
The mechanism of action for Aeruginopeptin 917S-C primarily involves its interaction with specific protein targets within cells.
Data:
Aeruginopeptin 917S-C has significant implications in various scientific fields:
Aeruginopeptin 917S-C belongs to a class of cyclic depsipeptides biosynthesized exclusively via non-ribosomal peptide synthetase (NRPS) pathways in cyanobacteria. These enzymatic assembly lines operate independently of ribosomal translation, enabling the incorporation of non-proteinogenic amino acids and complex structural modifications. In Microcystis aeruginosa, the NRPS machinery for aeruginopeptin production utilizes glyceraldehyde-3-phosphate and pyruvate from photosynthesis as primary substrates, funneling them into the methylerythritol-phosphate (MEP) pathway to generate specialized amino acid precursors [6]. The signature 3-amino-6-hydroxy-2-piperidone (Ahp) moiety – a hallmark of aeruginopeptins – derives from iterative condensation and cyclization reactions facilitated by substrate-specific adenylation domains [1] [4]. Unlike ribosomal peptides, NRPS pathways confer structural plasticity through relaxed substrate specificity, allowing strain-specific production of aeruginopeptin variants (e.g., 917S-A/B/C) within the same bloom [1] [3].
Table 1: Core Enzymes in Cyanobacterial NRPS Pathways
Enzyme | Function | Role in Aeruginopeptin 917S-C |
---|---|---|
Phytoene synthase (CrtB) | Generates C40 carotenoid backbone | Supplies hydrophobic scaffold for cyclization |
Halogenases | Introduces chlorine/bromine atoms | Modifies Ahp moiety in position 3 |
Sulfotransferases | Adds sulfate groups to hydroxy residues | Enhances solubility and bioactivity |
Thioesterase (TE) | Cyclizes linear peptide intermediate | Forms 19-membered cyclic depsipeptide ring |
The assembly of aeruginopeptin 917S-C follows a collinear domain organization within multi-modular NRPS complexes. Each module minimally contains an adenylation (A), peptidyl carrier protein (PCP), and condensation (C) domain, operating as an assembly line:
Mass spectrometry/mass spectrometry (MS/MS) analyses confirm that aeruginopeptin 917S-C contains Ahp linked to a pentapeptide sequence, with ester and amide bonds stabilizing its macrocyclic structure [1]. The TE domain’s specificity for Ahp as the initiating nucleophile ensures ring size consistency across aeruginopeptin variants [4].
Table 2: NRPS Module Functions in Aeruginopeptin 917S-C Assembly
Module | Domain Composition | Substrate Specificity | Structural Contribution |
---|---|---|---|
1 | A1-PCP1-C1 | Ahp moiety | Cyclic core initiation |
2 | A2-PCP2-Ep-C2 | Leucine/Valine | Hydrophobic side chain 1 |
3 | A3-PCP3-C3 | Aromatic amino acid | Rigid structural element |
4 | A4-PCP4-C4 | Methylated alanine | N-methylation for protease resistance |
TE | Thioesterase | Macrocyclization | 19-membered ring formation |
The aeruginopeptin 917S-C biosynthetic gene cluster (aer) spans ~35 kb in Microcystis aeruginosa and encodes 12–15 open reading frames (ORFs). Core components include:
Comparative genomics reveals that Microcystis strains co-producing aeruginopeptins and microcystins (e.g., Lake Suwa blooms) possess tandem gene clusters (aer adjacent to mcy), suggesting coordinated regulation of multiple toxins [1] [3]. Quantitative PCR studies show aer expression peaks during late exponential growth, coinciding with high extracellular polysaccharide (EPS) production – a trait linked to bloom formation [5] [6]. Intriguingly, non-toxic Microcystis mutants exhibit deletions in the aerB adenylation domain, confirming its role in Ahp activation [2].
Table 3: Genetic Organization of Aeruginopeptin Clusters in Cyanobacteria
Cyanobacterial Strain | Cluster Size (kb) | NRPS Genes | Accessory Genes | Expression Trigger |
---|---|---|---|---|
Microcystis aeruginosa (Lake Suwa) | 35 | aerA–aerE | Halogenase, methyltransferase | Phosphate limitation |
Planktothrix agardhii | 28 | paxA–paxC | Sulfotransferase | Low light intensity |
Anabaena circinalis | 42 | anpA–anpD | Glycosyltransferase | Nitrogen starvation |
Aeruginopeptin 917S-C shares biosynthetic logic with other cyanobacterial cyclodepsipeptides but exhibits taxon-specific innovations:
Table 4: Comparative Features of Cyclodepsipeptides in Cyanobacteria
Peptide Class | Core Structure | Conserved Motif | Biosynthetic Variability |
---|---|---|---|
Aeruginopeptins (e.g., 917S-C) | 19-membered cyclic depsipeptide | Ahp moiety | Exocyclic amino acid methylation |
Anabaenopeptins | Ureido-linked cyclic hexapeptide | D-Lysine | Position 1 and 5 substitutions |
Cyanopeptolins | Thiazoline-containing depsipeptide | Ahp-Thiazoline | Chlorination/sulfation patterns |
Microviridins | Tricyclic peptide | Lactone bridges | Ester linkage configuration |
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